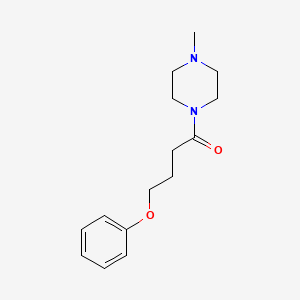![molecular formula C21H29F3N2O B6018314 7-(3-phenylpropyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6018314.png)
7-(3-phenylpropyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-phenylpropyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
作用機序
The mechanism of action of 7-(3-phenylpropyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decane involves the inhibition of enzymes and proteins that are involved in the growth and proliferation of cancer cells, viruses, and bacteria. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of reverse transcriptase, an enzyme that is involved in the replication of retroviruses such as HIV.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and replication of viruses and bacteria. Additionally, this compound has been shown to have neuroprotective effects, and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
The advantages of using 7-(3-phenylpropyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decane in lab experiments include its potent anticancer, antiviral, and antibacterial properties, as well as its potential as a treatment for neurodegenerative diseases. However, the limitations of using this compound in lab experiments include its toxicity and potential side effects, as well as the need for further research to determine its optimal dosage and administration.
将来の方向性
There are a number of future directions for research on 7-(3-phenylpropyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decane. One direction is to further investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as a treatment for other diseases such as cancer, viral infections, and bacterial infections. Additionally, further research is needed to determine the optimal dosage and administration of this compound, as well as its potential side effects and toxicity.
合成法
The synthesis of 7-(3-phenylpropyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decane has been achieved using a variety of methods. One method involves the reaction of 1,3-diphenylpropan-1-one with 4,4,4-trifluorobutanoic acid in the presence of phosphorus oxychloride, followed by the addition of 1,2-diaminocyclohexane and refluxing in ethanol. Another method involves the reaction of 1,3-diphenylpropan-1-one with 4,4,4-trifluorobutanoic acid in the presence of thionyl chloride, followed by the addition of 1,2-diaminocyclohexane and refluxing in ethanol.
科学的研究の応用
7-(3-phenylpropyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decane has been studied extensively for its potential applications in medicine and pharmacology. This compound has been found to have anticancer, antiviral, and antibacterial properties. It has also been shown to have potential as a treatment for Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4,4,4-trifluoro-1-[9-(3-phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29F3N2O/c22-21(23,24)11-9-19(27)26-15-12-20(17-26)10-5-14-25(16-20)13-4-8-18-6-2-1-3-7-18/h1-3,6-7H,4-5,8-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXIGQNLIHSYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)CCC(F)(F)F)CN(C1)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-indole-3-carboxamide](/img/structure/B6018235.png)

![(2E)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)acrylamide](/img/structure/B6018254.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B6018261.png)
![2-cyano-3-[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6018264.png)
![6-ethyl-2-mercapto-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6018267.png)
![[1-(2H-1,2,3-benzotriazol-2-ylacetyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6018270.png)
![N-(2-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6018275.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-1-(phenoxymethyl)ethyl 4-methylbenzoate](/img/structure/B6018287.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(ethylamino)carbonyl]-3-piperidinecarboxylate](/img/structure/B6018289.png)

![2-ethyl-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B6018308.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-fluorophenyl)amino]methylene}-3,5-dimethoxybenzamide](/img/structure/B6018310.png)
![N-[2-methyl-2-(4-morpholinyl)propyl]-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6018320.png)